Hippurohydroxamic acid
Overview
Description
Hippurohydroxamic acid (HHA) is a hydroxamic acid derivative that has gained significant attention in recent years due to its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. HHA is a potent inhibitor of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Mechanism of Action
Hippurohydroxamic acid inhibits the activity of MMPs and ADAMs by chelating the zinc ion at the active site of these enzymes. This prevents the enzymes from binding to their substrate and cleaving the extracellular matrix proteins. Hippurohydroxamic acid has been shown to be a more potent inhibitor of MMPs than other hydroxamic acid derivatives, such as batimastat and marimastat.
Biochemical and Physiological Effects:
Hippurohydroxamic acid has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory and neuroprotective effects. Hippurohydroxamic acid has been shown to reduce the invasion and migration of cancer cells by inhibiting the activity of MMPs and ADAMs. Hippurohydroxamic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In animal models of neurodegenerative diseases, Hippurohydroxamic acid has been shown to reduce neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of Hippurohydroxamic acid is its high potency and specificity for MMPs and ADAMs. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Hippurohydroxamic acid is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of Hippurohydroxamic acid is its instability in aqueous solutions, which can lead to degradation and loss of activity over time. Hippurohydroxamic acid also has limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on Hippurohydroxamic acid. One area of interest is the development of Hippurohydroxamic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Hippurohydroxamic acid has also been investigated for its potential use in tissue engineering and regenerative medicine, as MMPs and ADAMs play a crucial role in tissue remodeling and repair. Another area of interest is the development of more stable and water-soluble derivatives of Hippurohydroxamic acid, which could improve its efficacy and usability in experimental settings. Finally, further research is needed to elucidate the precise mechanisms of action of Hippurohydroxamic acid and its potential interactions with other biological molecules.
Synthesis Methods
Hippurohydroxamic acid can be synthesized through a simple three-step process involving the reaction of hippuric acid with hydroxylamine hydrochloride, followed by the oxidation of the intermediate product with sodium hypochlorite, and finally the hydrolysis of the resulting N-hydroxyhippuric acid. The purity and yield of the synthesized Hippurohydroxamic acid can be improved through recrystallization and chromatographic purification.
Scientific Research Applications
Hippurohydroxamic acid has been extensively studied for its potential applications in cancer research, as metalloproteinases play a crucial role in tumor invasion and metastasis. Hippurohydroxamic acid has been shown to inhibit the activity of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family of enzymes, which are involved in the degradation of extracellular matrix proteins. Hippurohydroxamic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases, as MMPs and ADAMs have been implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(11-14)6-10-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKHRKLNSAEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164425 | |
Record name | Hippurohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1499-54-3 | |
Record name | N-[2-(Hydroxyamino)-2-oxoethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1499-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippurohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hippurohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.